This compound can be classified as:
The synthesis of 3-Bromo-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. The following methods have been reported for its synthesis:
The molecular structure of 3-Bromo-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine features several key components:
The bond lengths within the structure are consistent with typical values found in similar compounds. For example:
The compound can participate in various chemical reactions due to its functional groups:
The mechanism of action of 3-Bromo-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is primarily linked to its ability to inhibit specific enzymes or receptors involved in disease pathways:
Preliminary studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit cytotoxic properties against various cancer cell lines, suggesting that this compound may also have similar therapeutic potential .
Nuclear Magnetic Resonance (NMR) spectroscopy shows characteristic peaks corresponding to the protons on the piperazine ring and aromatic protons from the methoxyphenyl group. Infrared spectroscopy demonstrates functional group characteristics such as C–H stretching vibrations.
The applications of 3-Bromo-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine are primarily focused on medicinal chemistry:
3-Bromo-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine (CAS: 871340-88-4), also designated as DG2 or S6K1-IN-DG2, represents a structurally sophisticated kinase inhibitor with a molecular formula of C₁₆H₁₇BrN₆O and a molecular weight of 389.25 g/mol [1] [2]. This compound exemplifies modern drug design strategies that integrate privileged heterocyclic scaffolds with precision-targeted substituents. Its core structure combines a pyrazolo[3,4-d]pyrimidine bicycle linked to a 2-methoxyphenyl-substituted piperazine moiety, positioning it as a critical pharmacological tool for studying mTOR/S6K1 signaling dysregulation in oncology [2] [8].
The pyrazolo[3,4-d]pyrimidine nucleus serves as a bioisostere of purine, mimicking the adenine moiety of ATP. This enables competitive binding at the catalytic sites of kinases while allowing synthetic modifications to enhance selectivity and potency [3] [7]. Key features contributing to its utility include:
Strategic modifications of the pyrazolo[3,4-d]pyrimidine core have yielded diverse kinase inhibitors with varied target profiles:
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: